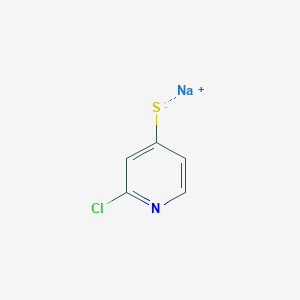

Sodium 2-chloropyridine-4-thiolate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H3ClNNaS |

|---|---|

Molecular Weight |

167.59 g/mol |

IUPAC Name |

sodium;2-chloropyridine-4-thiolate |

InChI |

InChI=1S/C5H4ClNS.Na/c6-5-3-4(8)1-2-7-5;/h1-3H,(H,7,8);/q;+1/p-1 |

InChI Key |

COCRDJHPEUUZDV-UHFFFAOYSA-M |

Canonical SMILES |

C1=CN=C(C=C1[S-])Cl.[Na+] |

Origin of Product |

United States |

Advanced Synthetic Strategies for Sodium 2 Chloropyridine 4 Thiolate

Precursor Synthesis and Halogenation Methodologies for Pyridine (B92270) Derivatives

The foundation for synthesizing Sodium 2-chloropyridine-4-thiolate lies in the preparation of appropriately halogenated pyridine precursors. The pyridine ring's inherent electron-deficient nature makes electrophilic substitution challenging, often requiring harsh conditions like high temperatures and the use of strong acids, which can lead to a mixture of products. nih.gov Consequently, more controlled and selective methods have been developed.

A common strategy involves the activation of the pyridine ring through N-oxidation. Pyridine-N-oxide is more amenable to substitution. For instance, chlorination of pyridine N-oxide can be a viable route to introduce a chlorine atom. researchgate.net Another approach starts with functionalized pyridines, such as isonicotinic acid, which can undergo a series of reactions including chlorination and amination to yield precursors like 4-amino-2-chloropyridine. chemicalbook.com

Direct halogenation of pyridine in the vapor phase is also a documented industrial method. To mitigate the risks of explosions and the formation of tarry by-products, the reaction can be controlled by first mixing gaseous chlorine with an inert vapor like carbon tetrachloride before reacting it with pyridine. google.com For producing multi-substituted pyridines, selective halogenation techniques are critical. A one-pot protocol using a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates allows for highly regioselective halogenation at the 3-position under mild conditions. nih.gov Another modern approach employs designed phosphine (B1218219) reagents that are installed at the 4-position of the pyridine ring and subsequently displaced by a halide. chemrxiv.orgresearchgate.net

| Method | Precursor/Reagent | Conditions | Selectivity/Outcome | Reference |

| Direct Vapor-Phase Chlorination | Pyridine, Chlorine, Carbon Tetrachloride | 300°C - 420°C | Yields 2-chloropyridine (B119429), minimizes by-products | google.com |

| N-Oxide Route | Pyridine N-oxide, Chlorinating agent (e.g., POCl₃) | Varies | Activates ring for substitution | researchgate.net |

| Zincke Imine Intermediate | Pyridine, Zincke salt, Halogen source (NBS, NCS, NIS) | Mild conditions | Highly regioselective for 3-position | nih.gov |

| Phosphonium Salt Displacement | Pyridine, Designed phosphine, Halide source | Mild conditions | Highly regioselective for 4-position | chemrxiv.orgresearchgate.net |

Thiolation Reactions via Nucleophilic Substitution on Pyridine Systems

The conversion of a halogenated pyridine precursor, such as 2,4-dichloropyridine, into the target molecule is achieved through a thiolation reaction. This process involves the nucleophilic substitution of the halogen atom at the 4-position of the pyridine ring with a sulfur-containing nucleophile. The 4-position is generally more activated towards nucleophilic attack than other positions on the ring.

Commonly used thiolation agents include sodium hydrosulfide (B80085) (NaSH), thiourea (B124793) followed by hydrolysis, or alkali metal polysulfides. google.comgoogle.comlibretexts.org A patented industrial method describes the reaction of 2-chloropyridine with anhydrous sodium hydrosulfide in an organic solvent to produce the corresponding mercaptopyridine. google.com This principle is directly applicable to the synthesis of 2-chloropyridine-4-thiol (B8969) from a 2,4-dihalogenated pyridine. The resulting thiol exists in equilibrium with its tautomeric thione form, 2-chloro-1H-pyridine-4-thione. nih.gov Treatment with a base like sodium hydroxide (B78521) deprotonates the thiol, yielding the final product, this compound.

The formation of the thiolate on the pyridine ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net This multi-step process is characteristic of electron-deficient aromatic systems.

Nucleophilic Attack : A potent sulfur nucleophile, such as the hydrosulfide anion (SH⁻), attacks the electron-poor carbon atom at the 4-position of the chloropyridine ring. orgsyn.org This step is typically the rate-determining step.

Formation of Meisenheimer Complex : The attack leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge is effectively delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization for this intermediate.

Expulsion of Leaving Group : Aromatization is restored through the elimination of the leaving group, in this case, a chloride ion (Cl⁻). This final step is fast and results in the formation of the pyridine-4-thiolate. orgsyn.org

The efficiency of this mechanism is highly dependent on the electronic properties of the pyridine ring and the nature of the leaving group.

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters is essential.

Solvent : The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF) or alcohols like ethylene (B1197577) glycol and propylene (B89431) glycol are often employed. google.comorgsyn.org These solvents can effectively dissolve the reactants and facilitate the ionic SNAr mechanism.

Temperature : The reaction temperature must be carefully controlled to ensure a reasonable reaction rate without promoting side reactions. Industrial processes often operate at elevated temperatures, for instance, between 100°C and 180°C, to drive the reaction to completion within a practical timeframe. google.com

Reactant Stoichiometry and Quality : The molar ratio of the chloropyridine precursor to the thiolation agent is a key factor in achieving high selectivity and yield. google.com For example, using a slight excess of the sulfur nucleophile can ensure complete conversion of the starting material, but a large excess might lead to undesired di-substitution products. libretexts.org The purity of the reagents, such as using anhydrous sodium hydrosulfide with a purity of over 99%, is also specified to improve product quality. google.com

pH Control : After the initial thiolation, the pH of the reaction mixture is adjusted. Acidification is used to protonate the thiolate, precipitating the neutral 2-chloropyridine-4-thiol, which can then be isolated. google.com Subsequent treatment with a stoichiometric amount of sodium hydroxide yields the final sodium salt.

| Parameter | Typical Value/Condition | Purpose | Reference |

| Solvent | Propylene Glycol, Ethylene Glycol, DMF | Dissolve reactants, facilitate ionic mechanism | google.comorgsyn.org |

| Temperature | 100°C - 180°C | Increase reaction rate | google.com |

| Thiolation Agent | Anhydrous Sodium Hydrosulfide (>99%) | High purity source of nucleophile | google.com |

| Molar Ratio (Chloropyridine:NaSH) | 1:1 to 1:2 | Ensure complete conversion while maintaining selectivity | google.com |

| Work-up | Acidification followed by extraction | Isolate the intermediate thiol product | google.com |

Green Chemistry Approaches in the Synthesis of Pyridine Thiolates

The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals, including pyridine thiolates, to minimize environmental impact. nih.govmdpi.com While specific green routes for this compound are not extensively documented, general strategies for pyridine synthesis can be adapted.

One key area of focus is the replacement of volatile organic compounds (VOCs) with more environmentally benign solvents. mdpi.com Syntheses of some pyridine derivatives have been successfully demonstrated in aqueous ethanol (B145695) media. mdpi.com Another approach is the use of microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption and potentially improving yields. nih.govresearchgate.net

Scalable Synthetic Pathways and Industrial Synthesis Routes

For the synthesis of this compound to be commercially viable, the process must be scalable, safe, and cost-effective. Patent literature provides significant insight into established industrial methods.

A representative industrial process involves charging a large reactor with an organic solvent, such as propylene glycol, and anhydrous sodium hydrosulfide. google.com The mixture is heated, and the 2-chloropyridine precursor is added in batches. The reaction is allowed to proceed for several hours at a high temperature (e.g., 100-180°C) until completion. The work-up procedure is designed for large-scale handling and involves several key steps:

Distillation to remove the bulk of the organic solvent.

Addition of water to the residue.

Acidification of the aqueous solution to precipitate the 2-chloropyridine-4-thiol product.

Isolation of the solid product by filtration.

Extraction with an organic solvent to purify the product, followed by distillation to remove the extraction solvent. google.com

Another patented method for producing mercaptopyridines employs alkali metal polysulfides, which can result in exceptionally high yields. google.com The choice of pathway on an industrial scale depends on factors such as raw material cost, capital expenditure for equipment, process safety, and waste management.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Sodium 2 Chloropyridine 4 Thiolate

Nucleophilic Reactivity of the Thiolate Moiety

The thiolate group is a key reactive center in sodium 2-chloropyridine-4-thiolate, primarily exhibiting nucleophilic character. This reactivity is central to its application in the synthesis of more complex molecules.

Reactions in Nucleophilic Aromatic Substitution (SNAr) Pathways

The thiolate anion is a potent nucleophile that can participate in nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the thiolate displaces a leaving group, typically a halide, on an aromatic or heteroaromatic ring. The reactivity in SNAr reactions is influenced by the nature of the aromatic system and the substituents present. For instance, the reaction of 2- and 4-chloropyridines with various nucleophiles, including those containing sulfur, leads to the formation of alkyl thioether derivatives. nih.gov

The efficiency of SNAr reactions is dependent on the electronic properties of the electrophile. A multivariate linear regression model has been developed to predict the rate and regioselectivity of SNAr reactions based on descriptors such as the LUMO energy of the electrophile and the molecular electrostatic potential (ESP) at the substitution site. chemrxiv.org Generally, SNAr reactions are favored on electron-deficient aromatic rings. While specific kinetic data for this compound as a nucleophile is not extensively detailed in the provided results, the general principles of SNAr suggest it would readily react with suitable electrophilic aromatic compounds.

Role as a Leaving Group in Specific Transformations

While the thiolate itself is a strong nucleophile, the corresponding thiol or a derivative can act as a leaving group in certain reactions. However, the provided information primarily focuses on the nucleophilic nature of the thiolate and the reactivity of the chloro substituent. The thiol-disulfide interchange reaction, a process where a thiol reacts with a disulfide, is a related transformation where a thiol or thiolate is displaced. researchgate.net

Thiol-Thione Tautomerism and its Influence on Reactivity

This compound exists in equilibrium with its tautomeric form, 2-chloro-1H-pyridine-4-thione. nih.gov This thiol-thione tautomerism is a significant factor influencing the compound's reactivity. The position of this equilibrium is sensitive to the solvent, concentration, and temperature. wikipedia.org

| Solvent/Condition | Predominant Tautomer | Reference |

| Polar Solvents (e.g., ethanol (B145695), water) | Thione | researchgate.netresearchgate.net |

| Nonpolar Solvents (dilute solution) | Thiol | researchgate.net |

| Self-association (higher concentration) | Thione | researchgate.net |

Electrophilic Activation and Reactions Involving the Pyridine (B92270) Ring

The pyridine ring in this compound can be activated towards electrophilic attack, although it is generally an electron-deficient ring system. The nitrogen atom can be oxidized to form the corresponding N-oxide. wikipedia.org This transformation can alter the electronic properties of the ring, potentially making it more susceptible to certain electrophilic substitutions or modifying the reactivity of the existing substituents.

Furthermore, the activation of pyridines can be achieved through the use of Lewis acids. bath.ac.uk While the provided information does not specifically detail the electrophilic activation of this compound, general methods for pyridine activation, such as the use of triflic anhydride (B1165640) in the presence of pyridine to form pyridinium (B92312) imidates from lactams, illustrate a strategy for enhancing reactivity towards nucleophiles. nih.gov

Redox Chemistry and Electron Transfer Processes

The thiol group of 2-chloropyridine-4-thiol (B8969) can undergo oxidation. A common oxidation product is the corresponding disulfide, formed by the coupling of two thiol molecules. wikipedia.org This thiol-disulfide redox process can be reversible and is influenced by factors such as irradiation with light. researchgate.net The thiol group can also be oxidized to sulfonic acids.

The redox chemistry of pyridines can also involve N-oxidation. The N-oxidation of 2-chloropyridine (B119429) can influence its biological activity, potentially by affecting the generation of reactive oxygen species. nih.gov While detailed electrochemical data for this compound is not available in the provided results, the presence of the thiol/thiolate group and the nitrogen heteroatom suggests a rich redox chemistry.

Computational Chemistry Approaches to Unraveling Reaction Pathways

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms and predicting the reactivity of molecules like this compound. Density Functional Theory (DFT) is a prominent method used to investigate the electronic structure and energetics of reactants, transition states, and products, thereby mapping out the entire reaction pathway. chemrxiv.org

For nucleophilic aromatic substitution (SₙAr) reactions involving chloropyridines, computational models are employed to predict reaction rates and regioselectivity. Key descriptors derived from these calculations include:

LUMO (Lowest Unoccupied Molecular Orbital) Energy: The energy of the LUMO of the electrophile (the chloropyridine) is a critical factor. A lower LUMO energy generally corresponds to a higher reactivity towards nucleophiles. chemrxiv.org

Molecular Electrostatic Potential (ESP): The ESP provides a map of the charge distribution on the molecule's surface. The average ESP at the carbon atom undergoing substitution and at the adjacent ortho and para positions can be correlated with the reaction's activation energy. chemrxiv.org

Frontier Molecular Orbital (FMO) Analysis: FMO theory helps in understanding the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the LUMO of the electrophile. In the case of 2,4-dichloropyridine, FMO analysis has been used to explain the selectivity of nucleophilic attack at the 4-position over the 2-position. researchgate.net

Computational studies have provided specific insights into the reactivity of 2-chloropyridine-4-thiol. For example, it has been suggested through computational analysis that the chloro substituent at the 2-position lowers the energy barrier for the formation of the thiolate anion from the corresponding thiol by approximately 15 kJ/mol when compared to non-halogenated analogs. This demonstrates the utility of computational methods in quantifying the electronic effects of substituents on reactivity.

Furthermore, computational studies on related systems, such as the reaction of pentafluoropyridine (B1199360) with phenolates, have supported the occurrence of concerted one-step displacement reactions rather than the classical two-stage mechanism involving a Meisenheimer intermediate. nih.gov Similar computational approaches can be applied to this compound to determine whether its SₙAr reactions are concerted or stepwise under various conditions.

Below is a table summarizing key computational findings and their implications for understanding the reactivity of this compound and related compounds.

| Computational Method | System Studied | Key Finding | Implication for Reactivity |

| DFT | 2-chloropyridine-4-thiol | The chloro substituent lowers the energy barrier for thiolate formation by ~15 kJ/mol compared to non-halogenated analogs. | The presence of the chlorine atom facilitates the formation of the reactive thiolate anion. |

| FMO Analysis | 2,4-dichloropyridine | Revealed orbital symmetry effects in the substrate (LUMO vs. LUMO+1) that influence regioselectivity in SₙAr reactions. researchgate.net | Helps to explain why nucleophilic attack may be favored at one position over another in polychlorinated pyridines. |

| Multivariate Linear Regression Model (using DFT descriptors like LUMO energy and ESP) | 74 unique electrophiles including substituted pyridines | A robust model was developed to predict SₙAr reaction rates and site selectivity with high accuracy (91% prediction accuracy across 82 examples). chemrxiv.org | Provides a predictive tool for synthetic planning involving nucleophilic aromatic substitution on complex heterocyclic systems. |

| DFT | Pentafluoropyridine + Phenolates | The displacement of the 4-substituent was found to occur via a concerted one-step mechanism. nih.gov | Suggests that SₙAr reactions of this compound may also proceed through a concerted pathway, depending on the nucleophile and reaction conditions. |

Coordination Chemistry of 2 Chloropyridine 4 Thiolate As a Ligand

Chelation Modes and Binding Preferences with Transition Metals

The 2-chloropyridine-4-thiolate ligand, like other pyridinethiolates, exhibits remarkable versatility in its coordination to metal centers. This flexibility allows for the formation of complexes with varied nuclearity and geometry, driven by the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands. The primary donor atoms are the exocyclic thiolate sulfur and the endocyclic pyridine (B92270) nitrogen.

The 2-chloropyridine-4-thiolate ligand can adopt several distinct coordination modes:

Monodentate (S-bonded): The ligand can bind to a metal center exclusively through the soft thiolate sulfur atom. wikipedia.org This mode is common with soft metal ions that have a strong affinity for sulfur. In this arrangement, the pyridine nitrogen remains uncoordinated.

Bidentate (N,S-chelate): The ligand can coordinate to a single metal center through both the thiolate sulfur and the pyridine nitrogen, forming a stable five-membered chelate ring. This mode is frequently observed and leads to the formation of mononuclear complexes. nih.govresearchgate.netnih.gov

Bridging (μ-S): The thiolate sulfur can bridge two or more metal centers. This is a common feature in the chemistry of thiolates and can lead to the formation of dinuclear or polynuclear complexes. wikipedia.org

Bridging (μ-N,S): The ligand can bridge two metal centers using both its nitrogen and sulfur atoms, but with each atom binding to a different metal.

Complex Bridging Modes: In larger metal clusters, pyridinethiolate ligands have been observed to adopt more complex, higher-hapticity bridging modes, such as triply (μ₃) or even quadruply (μ₄) bridging arrangements. unioviedo.es In some hexaruthenium clusters, pyridine-2-thiolate (B1254107) has been shown to exhibit an unprecedented quintuply-bridging (μ₅) mode, where the sulfur atom binds to four metal centers and the nitrogen to a fifth. unioviedo.es

| Coordination Mode | Description | Structural Type | Example System (Related Ligands) |

|---|---|---|---|

| Monodentate | Binds through the sulfur atom only. | Mononuclear | [Ru(pyS)₂(CO)₂(PPh₃)] (one ligand is S-bonded) |

| Bidentate | Binds through both N and S atoms to one metal center. | Mononuclear | [Ni(bpy)(pyS)₂] |

| Bridging (μ-S) | Sulfur atom bridges two metal centers. | Dinuclear/Polynuclear | [Fe₂(SCH₃)₂(CO)₆] |

| Bridging (μ₅-κ²) | S-atom bridges four metals, N-atom binds to a fifth. | Polynuclear Cluster | [Ru₆(μ₃-H)(μ₅-κ²-L)(μ-CO)(CO)₁₅] |

Electronic and steric factors inherent to the 2-chloropyridine-4-thiolate ligand play a crucial role in determining the structure and stability of its metal complexes.

Electronic Effects: The chlorine atom at the C2 position is strongly electron-withdrawing via induction. This effect reduces the electron density on the pyridine ring, making the nitrogen atom a weaker σ-donor compared to an unsubstituted pyridinethiolate. acs.org This reduced basicity of the nitrogen can influence the stability of the N,S-chelate ring and may favor monodentate S-coordination or bridging modes, especially with softer, electron-rich metal centers. Conversely, the chloro-substituent can also donate electron density via resonance, a competitive effect that can sometimes lead to counterintuitive results in bond lengths and reactivity. nih.gov

Steric Factors: The 2-chloropyridine-4-thiolate ligand is not significantly sterically hindered. The chlorine atom at the 2-position does not impose major steric constraints around the nitrogen donor, unlike bulky groups such as tert-butyl. Studies on related pyridine-2-thiolate ligands have shown that bulky substituents at the 6-position (adjacent to the nitrogen) can completely prevent coordination or intramolecular reactions for steric reasons alone. acs.orgnih.gov The absence of such steric bulk in 2-chloropyridine-4-thiolate means that its coordination behavior is likely dominated by electronic effects and the geometric preferences of the metal ion.

Synthesis and Characterization of Metal Complexes Featuring 2-chloropyridine-4-thiolate

The synthesis of metal complexes with 2-chloropyridine-4-thiolate typically involves the reaction of its sodium salt with a suitable metal precursor.

A common and effective method is the salt metathesis reaction, where Sodium 2-chloropyridine-4-thiolate is reacted with a transition metal halide (e.g., MCl₂, MBr₂) in a suitable solvent like ethanol (B145695), methanol, or dichloromethane. wikipedia.org The reaction proceeds via the displacement of the halide ligands by the thiolate, with the formation of a sodium halide byproduct that often precipitates from the solution, driving the reaction forward.

A general synthetic scheme is as follows: n Na[SC₅H₃ClN] + MClₙ → M(SC₅H₃ClN)ₙ + n NaCl

The resulting complexes are typically isolated as crystalline solids and can be purified by recrystallization. acs.org Characterization of these new compounds relies on a combination of analytical techniques:

FTIR Spectroscopy: Used to confirm the coordination of the ligand. A shift in the C=S and C-S stretching frequencies, as well as changes in the pyridine ring vibration modes upon coordination to the metal, provides evidence of bonding. nih.govresearchgate.net

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, including d-d transitions of the metal ion and charge-transfer bands (e.g., ligand-to-metal charge transfer, LMCT), which are characteristic of the coordination environment. nih.govresearchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes. Shifts in the proton and carbon signals of the pyridine ring upon coordination provide detailed information about the binding mode and the electronic environment of the complex in solution. acs.orgresearchgate.net

Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govrsc.org

Spectroscopic and Computational Analysis of Electronic Structure in Metal Complexes

The electronic structure of metal complexes containing the 2-chloropyridine-4-thiolate ligand can be probed in detail using advanced spectroscopic and computational methods.

Spectroscopic Analysis: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly insightful. In related studies of tungsten carbonyl complexes with substituted pyridine-thiolate ligands, the CO stretching frequency (ν(CO)) in the IR spectrum serves as a sensitive probe for the electronic properties of the thiolate ligand. Electron-withdrawing substituents on the pyridine ring, such as chloro or nitro groups, lead to an increase in the ν(CO) frequency, indicating less π-back-donation from the metal to the carbonyl ligands. acs.org This is a direct consequence of the thiolate ligand rendering the metal center more electron-deficient.

| Complex (Related Systems) | ¹H NMR of η²-C₂H₂ [ppm] | ¹³C NMR of η²-C₂H₂ [ppm] | IR ν(CO) [cm⁻¹] | Reference |

|---|---|---|---|---|

| [W(CO)(C₂H₂)(4-MePyS)₂] | 12.57, 12.39 | 210.5, 209.6 | 1898 | acs.orgacs.org |

| [W(CO)(C₂H₂)(3-ClPyS)₂] | 13.06, 12.92 | 212.1, 211.7 | 1916 | acs.orgacs.org |

| [W(CO)(C₂H₂)(5-NO₂-6-MePyS)₂] | 13.79, 13.74 | 214.3, 213.9 | 1919 | acs.orgacs.org |

Data from related pyridine-2-thiolate complexes illustrating substituent effects.

Computational Analysis: Density Functional Theory (DFT) has become an indispensable tool for analyzing the electronic structure of metal-thiolate complexes. mdpi.com DFT calculations can provide deep insights into:

Bonding: By analyzing the molecular orbitals, DFT can elucidate the nature of the metal-ligand bond, distinguishing between σ-donation and π-interactions. For instance, calculations on Ni(II)-thiolate complexes revealed that a four-electron repulsion between a filled Ni(II) dπ orbital and a filled thiolate p-orbital significantly impacts the complex's reactivity. nih.govacs.org

Reaction Mechanisms: Computational modeling can map out the energy profiles of reactions, identifying intermediates and transition states that are often too transient to be observed experimentally. riken.jp

Spectroscopic Properties: DFT can be used to predict and interpret spectroscopic data, such as vibrational frequencies (IR) and NMR chemical shifts, helping to assign experimental spectra and confirm proposed structures. mdpi.com

Influence of Coordination on the Reactivity of the Ligand

Coordination to a transition metal can dramatically alter the reactivity of the 2-chloropyridine-4-thiolate ligand. The metal center can influence the ligand's susceptibility to electrophilic or nucleophilic attack and can even enable catalytic cycles involving the ligand itself.

A key aspect is the nucleophilicity of the thiolate sulfur. Studies on various metal-thiolate complexes have shown that the identity of the metal ion controls the rate of alkylation at the sulfur atom. For a series of M(II)-thiolate complexes, the reaction rates with benzyl (B1604629) bromide were found to be about 10 times faster for Ni(II) and Zn(II) compared to Fe(II) and Co(II), a difference attributed to the specific electronic structures of the complexes. nih.govacs.org

Furthermore, the ligand can be an active participant in reactions at the metal center. In the context of hydrogen evolution catalysts, studies on nickel pyridine-2-thiolate complexes have shown that the ligand can be protonated and fully dissociate from the metal center. acs.org This dissociation is a crucial step in the proposed catalytic cycle, highlighting that the ligand is not merely a spectator but plays a dynamic role. The recoordination of the ligand is then necessary to continue the cycle, demonstrating a cooperative effect between the metal and the ligand. acs.org

In other systems, coordination to a metal activates co-ligands toward intramolecular nucleophilic attack from the pyridinethiolate itself. Research on tungsten complexes showed that a coordinated acetylene (B1199291) molecule could be attacked by the pyridine-thiolate ligand, leading to an "inserted" product. This reactivity was found to be tunable by the electronic and steric properties of substituents on the pyridine ring. acs.orgnih.gov

Ligand Field Theory and Bonding in Novel Metal-Thiolate Architectures

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties (such as color and magnetism) of transition metal complexes by describing the effect of ligands on the energies of the metal's d-orbitals. wikipedia.orglibretexts.org

In a complex with 2-chloropyridine-4-thiolate, the metal ion is in an environment created by both nitrogen and sulfur donor atoms. According to LFT, these ligands approach the metal ion, causing the five degenerate d-orbitals to split into two or more energy levels. The pattern and magnitude of this splitting (Δ) depend on the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the field strength of the ligands. fiveable.menumberanalytics.com

Donor Atoms and the Spectrochemical Series: The thiolate sulfur is a soft, polarizable donor and is generally considered a weak-field ligand, while the pyridine nitrogen is a σ-donor of intermediate strength. wikipedia.orglibretexts.org In an octahedral complex, this N,S donor set would lead to a relatively small d-orbital splitting energy (Δₒ), likely resulting in high-spin complexes for first-row transition metals like Fe(II) or Co(II).

Bonding Nature: The bonding in these complexes involves more than simple electrostatic interactions. There is significant covalent character. The primary interaction is the formation of σ-bonds through the donation of electron pairs from the sulfur and nitrogen lone pairs into empty d, s, and p orbitals on the metal. wikipedia.org

Pi-Donation: The thiolate sulfur, with its additional lone pairs, can also act as a π-donor. It can donate electron density into filled or partially filled metal d-orbitals that have the correct symmetry (e.g., t₂g set in an octahedral field). This ligand-to-metal π-donation increases the electron density on the metal, strengthens the M-S bond, and typically decreases the magnitude of the ligand field splitting (Δ). wikipedia.orgwikipedia.org This π-donor character is a key feature of thiolate ligands and is crucial for stabilizing high oxidation states in some metalloenzymes. wikipedia.org

The combination of a σ-donating pyridine nitrogen and a (σ + π)-donating thiolate sulfur in 2-chloropyridine-4-thiolate creates a unique electronic environment that dictates the resulting complex's geometric, magnetic, spectroscopic, and reactive properties.

Applications in Catalysis and Organocatalysis

Homogeneous Catalysis Utilizing Metal-2-chloropyridine-4-thiolate Complexes

Metal complexes incorporating the 2-chloropyridine-4-thiolate ligand are explored for their potential in various homogeneous catalytic processes. The sulfur and nitrogen atoms provide strong coordination sites for a range of transition metals, while the electronic properties of the pyridine (B92270) ring can be tuned to influence the reactivity of the metallic center.

While specific studies detailing the use of pre-formed metal-2-chloropyridine-4-thiolate complexes in cross-coupling are limited, the principles of C-S bond formation using related pyridine-thiol ligands and metal catalysts, particularly copper and palladium, provide a strong basis for their potential application.

Thiolate ligands are known to strongly bind to late transition metals, which can sometimes lead to catalyst deactivation. However, carefully designed systems can harness this affinity for effective catalysis. Copper(I)-catalyzed C-S cross-coupling of thiophenols with aryl iodides has been shown to proceed efficiently even without ancillary ligands. rsc.org Mechanistic studies suggest that the strong coordination of the thiolate to the copper(I) center generates a catalytically competent intermediate, such as [Cu(SR)2]K, which initiates the catalytic cycle. rsc.org This thiolate-assisted mechanism offers a promising pathway for reactions involving 2-chloropyridine-4-thiolate.

In palladium-catalyzed systems, the challenge of ligand displacement by nucleophilic thiolates has been a key research focus. nih.gov Historically, chelating bisphosphine ligands were favored to prevent catalyst deactivation. However, recent studies have shown that monophosphine ligands can lead to more effective Pd-catalyzed C-S coupling, even at room temperature. nih.gov A plausible catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) center, followed by transmetalation with a copper(I)-thiolate intermediate, and subsequent reductive elimination to form the C-S bond and regenerate the Pd(0) catalyst. This cooperative Pd/Cu system, seen in reactions like the Liebeskind-Srogl coupling, effectively couples thiol esters with boronic acids and underscores the potential for 2-chloropyridine-4-thiolate to participate in similar transformations. tcichemicals.comorganic-chemistry.org

Copper(I) complexes with nitrogen-based ligands, such as tris(pyrazolyl)methane, have demonstrated good activity as precatalysts in the arylation of aromatic thiols, further supporting the potential for copper complexes of 2-chloropyridine-4-thiolate in C-S and C-N bond formation. nih.gov

Metal-thiolate complexes are central to the function of many redox enzymes, such as hydrogenases, and have inspired the development of synthetic catalysts for important reactions like the hydrogen evolution reaction (HER). wikipedia.org The 2-chloropyridine-4-thiolate ligand is a candidate for creating such biomimetic catalysts.

A significant finding in this area is the concept of a "ligand-centered" mechanism, where the thiolate ligand is non-innocent and actively participates in the catalytic cycle. A mononuclear rhenium complex with diphenylphosphinobenzenethiolate ligands, ReL3, serves as an electrocatalyst for both hydrogen evolution and oxidation. acs.orgnih.govescholarship.org The proposed mechanism avoids a traditional metal-hydride intermediate. Instead, protonation and electron transfer steps occur on the thiolate ligand itself, which acts as the site for H-H bond formation or cleavage. acs.orgnih.gov An intermediate where one of the thiolate ligands is protonated, [Re(LH)L2]+, has been structurally characterized, lending strong support to this ligand-centered pathway. acs.orgnih.gov

Studies on nickel-based HER catalysts with pyridine-2-thiolate (B1254107) ligands have provided critical insights into potential turnover-limiting steps. Using X-ray absorption spectroscopy, it was demonstrated that under acidic conditions, protonation leads to the complete dissociation of the protonated pyridine-2-thiol (B7724439) (as 2-thiopyridone) from the nickel center, rather than a partial dechelation. acs.org This dissociation of the active ligand represents a key equilibrium and a potential pathway for catalyst deactivation, highlighting the importance of ligand design and reaction conditions to maintain the integrity of the active complex. acs.org The catalytic activity of metal nanoclusters for HER is also significantly influenced by the nature of the protecting ligand, with alkynyl-protected gold clusters showing enhanced activity compared to their thiolate-protected counterparts, indicating the electronic effect of the ligand is crucial. acs.org

A powerful strategy in homogeneous catalysis is the use of chiral ligands to induce enantioselectivity in the formation of new stereocenters. While no chiral derivatives of 2-chloropyridine-4-thiolate itself have been reported in asymmetric catalysis, research on analogous chiral pyridine thiols demonstrates the immense potential of this approach.

A notable example involves the synthesis of chiral pyridine thiols and dithiols from the natural product thiofenchone. acs.org These ligands were applied in the palladium-catalyzed allylic substitution of 1,3-diphenylprop-2-enyl acetate (B1210297) with dimethyl malonate. The results were exceptional, achieving a near-perfect enantiomeric excess (ee) of 98% with high chemical yield. acs.org The isolation and crystallographic characterization of a palladium-allylic intermediate provided insight into the origin of the high degree of chiral recognition. acs.org

This success provides a clear blueprint for developing asymmetric catalysts from 2-chloropyridine-4-thiolate. By introducing a chiral backbone, analogous to the thiofenchone-derived systems, it is conceivable to create a new class of ligands for highly enantioselective C-C, C-N, and C-S bond-forming reactions.

| Ligand | Substrate | Nu- | Catalyst | Solvent | Yield (%) | ee (%) | Ref |

| Chiral Pyridine Thioether | 1,3-diphenylprop-2-enyl acetate | Dimethyl malonate | [Pd(allyl)Cl]2 | THF | 96 | 98 | acs.org |

Table 1. Example of Palladium-Catalyzed Asymmetric Allylic Substitution Using a Chiral Pyridine Thioether Ligand.

Heterogeneous Catalysis Incorporating 2-chloropyridine-4-thiolate Motifs

The development of heterogeneous catalysts based on 2-chloropyridine-4-thiolate is a nascent field. The primary strategy involves immobilizing catalytically active homogeneous complexes onto solid supports. This approach aims to combine the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability characteristic of heterogeneous systems.

One promising avenue is the use of the thiolate group to anchor metal complexes or nanoparticles to surfaces, such as gold or silica. Thiolate-protected noble metal nanoclusters represent a bridge between homogeneous and heterogeneous catalysis. nih.gov These atomically precise clusters, with formulas like [Mn(SR)m]q, can act as highly effective and selective catalysts for a range of transformations, including oxidation and C-C coupling reactions. nih.gov The 2-chloropyridine-4-thiolate ligand could serve as a stabilizing agent for such metal nanoclusters, with the pyridine nitrogen and chloro-substituent providing additional means to tune the electronic properties and, therefore, the catalytic activity of the nanoparticle surface.

Organocatalytic Roles of the Thiolate Anion and Pyridine Nitrogen

Beyond its role as a ligand, the 2-chloropyridine-4-thiolate molecule can function as an organocatalyst. This activity stems from the distinct chemical properties of its two key functional groups: the thiolate anion and the pyridine nitrogen.

The thiolate anion is a soft nucleophile and a good hydrogen bond acceptor. This dual capacity is exploited in thiourea (B124793) organocatalysis, where the N-H groups activate electrophiles through hydrogen bonding. nih.gov The thiol/thione tautomer of 2-chloropyridine-4-thiol (B8969) can engage in similar hydrogen-bonding interactions, potentially catalyzing reactions like Michael additions or Strecker reactions. nih.gov

The pyridine nitrogen atom can act as a Lewis base or a Brønsted base. Its lone pair of electrons can activate substrates or reagents. For example, pyridine itself has been shown to be an effective organocatalyst for the reductive ozonolysis of alkenes, where it is proposed to promote the fragmentation of carbonyl oxide intermediates. nih.gov In photochemical reactions, the pyridine moiety can be protonated and then undergo single-electron transfer to generate pyridinyl radicals, opening up novel pathways for C-H functionalization. acs.org The combination of a nucleophilic thiol and a basic nitrogen within the same molecule makes 2-chloropyridine-4-thiolate a compelling candidate for developing multifunctional organocatalysts.

Mechanistic Investigations of Catalytic Cycles (e.g., Turnover-limiting steps, intermediates)

Understanding the detailed mechanism of a catalytic cycle is paramount for optimizing reaction conditions and designing more efficient catalysts. For reactions involving 2-chloropyridine-4-thiolate, mechanistic insights can be drawn from studies on closely related systems.

For Cross-Coupling Reactions: In the copper(I)-catalyzed C-S coupling of thiols and aryl iodides, kinetic and computational studies point to a mechanism where the active catalyst is not a simple Cu(I) species, but a copper-thiolate ate-complex, [Cu(SR)2]−. rsc.org This complex is believed to initiate the cycle, and the rate-determining step involves both the aryl iodide and this thiolate-rich copper intermediate. rsc.org This contrasts with many palladium-catalyzed cycles where oxidative addition is often rate-limiting.

For Hydrogen Evolution Reactions (HER): Mechanistic studies of biomimetic HER catalysts have revealed non-classical, ligand-centered pathways. For a rhenium-thiolate complex, the catalytic cycle for H2 evolution is proposed to proceed through a series of ligand-based protonation and reduction steps. acs.orgnih.gov A key intermediate, [Re(LH)L2]+, where a proton resides on the sulfur ligand, has been isolated. acs.orgnih.gov A turnover-limiting step in such cycles can be the dissociation of the protonated ligand from the metal center, as observed in nickel-pyridinethiolate systems. acs.org This dissociation effectively removes the active component from the catalytic sphere, halting turnover.

| Catalytic System | Key Mechanistic Feature | Proposed Intermediate(s) | Potential Turnover-Limiting Step | Ref |

| Cu(I)/Thiolate (C-S Coupling) | Thiolate-assisted cycle | [Cu(SR)2]− | Reaction of ate-complex with aryl halide | rsc.org |

| Re/Thiolate (HER) | Ligand-centered catalysis | [Re(LH)L2]+, [ReL3·H2] | Protonation/reduction events on the ligand | acs.orgnih.gov |

| Ni/Pyridinethiolate (HER) | Ligand dissociation | Solvated [Ni(bpy)(solvent)4]2+ | Protonation-induced dissociation of the thiolate ligand | acs.org |

Table 2. Summary of Key Mechanistic Findings in Related Thiolate-Based Catalytic Systems.

Integration into Materials Science and Supramolecular Assemblies

Design and Synthesis of Functional Materials Incorporating 2-chloropyridine-4-thiolate

The synthesis of advanced materials using 2-chloropyridine-4-thiolate leverages its distinct chemical properties. The thiolate anion is an excellent nucleophile and a strong anchoring group for metal surfaces, while the 2-chloro-substituted pyridine (B92270) ring offers a site for further functionalization through cross-coupling reactions. This dual functionality makes it a valuable synthon for constructing complex molecular architectures and functional materials. Research into related 2-chloropyridine (B119429) structures has highlighted their utility as versatile starting materials for preparing orthogonally functionalized pyridine derivatives, a strategy that can be extended to materials design. mdpi.com

The strong affinity of sulfur compounds for noble metal surfaces makes sodium 2-chloropyridine-4-thiolate an ideal candidate for forming self-assembled monolayers (SAMs). The thiolate group acts as a chemical anchor, binding securely to surfaces like gold, silver, and copper. This process involves the spontaneous organization of the molecules from a solution onto the substrate, creating a highly ordered, single-molecule-thick layer.

These SAMs can fundamentally alter the properties of a surface, including its wettability, chemical reactivity, and electronic characteristics. The 2-chloropyridine headgroup, exposed at the monolayer-air interface, provides a platform for subsequent chemical modifications. For instance, the chlorine atom can be displaced by other nucleophiles or participate in palladium-catalyzed cross-coupling reactions, allowing for the covalent attachment of other functional molecules. The general methodology for forming and polymerizing SAMs from organomercaptans has been well-established, involving the dipping of clean metal-coated substrates into a dilute solution of the thiol-containing compound. dtic.mil

Table 1: Potential Applications of SAMs based on 2-chloropyridine-4-thiolate

| Application Area | Modifiable Surface Property | Potential Functionality |

|---|---|---|

| Biosensors | Surface Reactivity | Covalent immobilization of biomolecules (e.g., enzymes, antibodies) for specific analyte detection. |

| Corrosion Inhibition | Chemical Passivation | Formation of a dense, protective layer that shields the metal surface from corrosive agents. |

| Molecular Electronics | Electronic Interface | Tuning the work function of metal electrodes and acting as a component in molecular junctions. |

| Patterned Surfaces | Wettability & Adhesion | Creating regions with distinct chemical properties for microfabrication or cell culture studies. |

In the construction of crystalline materials, 2-chloropyridine-4-thiolate can act as an organic linker, bridging metal ions to form metal-organic frameworks (MOFs) or coordination polymers (CPs). nih.gov The thiolate group and the pyridine nitrogen atom can both coordinate to metal centers, creating a stable, extended network structure. nih.govnih.gov The choice of metal ion and synthesis conditions (e.g., solvent, temperature) dictates the final topology and properties of the framework.

The resulting MOFs can exhibit high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. nih.gov The presence of the chlorine atom within the framework's pores offers a unique chemical handle. It can be used for post-synthetic modification, where the properties of the MOF are fine-tuned after its initial synthesis, or it can participate directly in catalytic processes. The synthesis of such materials typically involves solvothermal methods, where the metal salt and the organic linker are heated in a sealed vessel. nih.gov

Electronic and Optical Properties of Derived Materials: Methodological Investigations

Materials derived from 2-chloropyridine-4-thiolate are expected to possess interesting electronic and optical properties, originating from the interplay between the π-conjugated pyridine ring, the sulfur atom, and any incorporated metal ions. The investigation of these properties is crucial for evaluating their potential in applications like optoelectronics and sensing.

Methodological investigations into related materials provide a blueprint for characterizing these properties. For instance, UV-visible spectroscopy is used to study the electronic absorption behavior and determine the optical band gap of the material, which is a key parameter for semiconductor applications. The optical dispersion parameters and other constants, such as the refractive index and dielectric constant, can be determined from absorption and transmission data. nih.gov The introduction of different metal ions into coordination polymers can significantly alter these optical parameters. nih.gov The 2-chloro substituent itself can influence the electronic structure and reactivity compared to unsubstituted analogues. mdpi.com

Table 2: Investigated Properties and Relevant Methodologies

| Property | Investigative Technique | Information Obtained |

|---|---|---|

| Optical Absorption | UV-Visible Spectroscopy | Electronic transition energies, optical band gap, Urbach energy. nih.gov |

| Photoluminescence | Fluorescence Spectroscopy | Emission wavelength, quantum yield, excited-state lifetime. |

| Refractive Index | Spectroscopic Ellipsometry | Dispersion parameters, how light propagates through the material. nih.gov |

| Dielectric Properties | Impedance Spectroscopy | Dielectric constant, loss tangent, charge storage capability. nih.gov |

| Conductivity | Four-Point Probe / I-V Measurements | Electrical conductivity, charge transport characteristics. |

Advanced Characterization Techniques for Material Structures and Morphologies

A comprehensive suite of analytical techniques is employed to fully characterize the structure, composition, and morphology of materials incorporating 2-chloropyridine-4-thiolate. These techniques provide insights from the atomic to the macroscopic level.

For crystalline materials like MOFs and CPs, Single-Crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms and the connectivity within the framework. nih.gov For polycrystalline powders or thin films, Powder X-ray Diffraction (PXRD) is used to identify the crystalline phase and assess its purity. nih.govnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to confirm the incorporation of the organic linker into the material by identifying its characteristic vibrational modes and observing shifts upon coordination to metal ions. nih.govnih.gov The surface morphology and microstructure of the synthesized materials are visualized using Scanning Electron Microscopy (SEM) , while Transmission Electron Microscopy (TEM) can provide higher resolution images of nanoscale features. nih.gov The elemental composition can be confirmed using Energy-Dispersive X-ray Spectroscopy (EDX) . nih.gov For SAMs, techniques like X-ray Photoelectron Spectroscopy (XPS) and FTIR-External Reflectance Spectroscopy (FTIR-ERS) are crucial for confirming the chemical composition and molecular orientation on the surface. dtic.mil

Table 3: Common Characterization Techniques and Their Applications

| Technique | Abbreviation | Primary Information Provided |

|---|---|---|

| X-ray Diffraction | XRD | Crystal structure, phase purity, atomic coordinates. nih.govnih.gov |

| Fourier-Transform Infrared Spectroscopy | FT-IR | Functional groups present, confirmation of coordination. nih.govnih.gov |

| Scanning Electron Microscopy | SEM | Surface morphology, particle size and shape. nih.gov |

| Thermogravimetric Analysis | TGA | Thermal stability, decomposition temperature. nih.gov |

| X-ray Photoelectron Spectroscopy | XPS | Surface elemental composition and chemical states. |

Supramolecular Interactions and Non-Covalent Assemblies

Hydrogen Bonding: Although the thiolate form lacks a proton, the tautomeric 2-chloro-1H-pyridine-4-thione form can act as a hydrogen bond donor (N-H) and acceptor (C=S). nih.gov In assemblies with other molecules, the pyridine nitrogen can act as a hydrogen bond acceptor.

Halogen Bonding: The chlorine atom on the pyridine ring can act as a Lewis acidic "halogen bond donor," interacting with electron-rich atoms like oxygen or nitrogen. This type of directional interaction is increasingly recognized as a powerful tool for crystal engineering. nih.gov

π–π Stacking: The electron-deficient pyridine ring can engage in π–π stacking interactions with other aromatic rings. These interactions are crucial for stabilizing the packing of molecules in crystals and thin films, influencing their electronic properties.

C–H···π Interactions: The hydrogen atoms on the pyridine ring can interact with the electron clouds of adjacent aromatic systems, further contributing to the stability of the supramolecular assembly.

The study of related chloropyrimidine salts has shown how these varied interactions, including N—H···O hydrogen bonds, N—H···N base pairing, and Cl···Cl interactions, work in concert to build complex and robust supramolecular networks. nih.gov These non-covalent forces are fundamental to the process of self-assembly, guiding the molecules into well-defined, functional arrangements.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of Sodium 2-chloropyridine-4-thiolate and the profiling of process-related impurities. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide mass measurements with high accuracy (typically within 5 ppm), allowing for the determination of the elemental composition of the parent ion and its fragments.

For this compound, analysis in negative ion mode would be expected to show the thiolate anion ([C₅H₃ClNS]⁻). The theoretical exact mass of this anion can be calculated and compared to the experimental value to confirm the compound's identity.

Table 1: Theoretical Exact Mass for the Anion of this compound

| Ion Formula | Theoretical Exact Mass (Da) |

| [C₅H₃³⁵ClNS]⁻ | 143.9600 |

| [C₅H₃³⁷ClNS]⁻ | 145.9571 |

The presence of the characteristic isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) provides further confirmation of the structure.

Furthermore, HRMS is critical for impurity profiling. It can detect and help identify potential impurities, even at trace levels, by searching for the exact masses of known or expected byproducts. Common impurities could include starting materials, regioisomers, or disulfide species formed by the oxidation of the thiolate. This level of analysis is vital for quality control and ensuring the consistency of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of this compound in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton and carbon signals can be achieved.

¹H, ¹³C, ¹⁵N, and Multinuclear NMR Studies

¹H NMR: The proton NMR spectrum of the 2-chloropyridine-4-thiolate anion is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring. The proton at position 6 (H-6) would likely appear as a doublet, coupled to H-5. The H-5 proton should appear as a doublet of doublets, showing coupling to both H-6 and H-3. The H-3 proton would be expected to appear as a doublet or a narrow singlet, depending on the magnitude of the long-range coupling to H-5. The electron-donating nature of the thiolate group and the electron-withdrawing nature of the chlorine atom and the ring nitrogen will influence the precise chemical shifts.

¹³C NMR: The ¹³C NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. Two of these signals will be for quaternary carbons (C-2 and C-4), which are directly bonded to the chlorine and sulfur atoms, respectively. Their chemical shifts will be significantly affected by these heteroatoms. The other three signals will correspond to the protonated carbons (C-3, C-5, and C-6). The assignment of these signals is made unambiguous through 2D NMR techniques. acs.org

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can provide valuable insight into the electronic environment of the nitrogen atom in the pyridine ring. nih.gov The chemical shift of the nitrogen is sensitive to substituent effects and can be useful for studying interactions, such as coordination with the sodium cation in different solvents. plos.org

Table 2: Predicted NMR Data for the 2-chloropyridine-4-thiolate Anion

| Atom | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| H-3 | ¹H NMR | ~7.0-7.3 | d or s |

| H-5 | ¹H NMR | ~7.2-7.5 | dd |

| H-6 | ¹H NMR | ~8.0-8.3 | d |

| C-2 | ¹³C NMR | ~150-155 | s |

| C-3 | ¹³C NMR | ~120-125 | d |

| C-4 | ¹³C NMR | ~155-160 | s |

| C-5 | ¹³C NMR | ~125-130 | d |

| C-6 | ¹³C NMR | ~145-150 | d |

| N-1 | ¹⁵N NMR | -70 to -100 | - |

Note: Predicted values are estimates based on related pyridine derivatives and are highly dependent on solvent and concentration. plos.org

2D NMR Techniques for Connectivity and Conformation

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar coupling correlations between protons. For this compound, it would show a cross-peak between H-5 and H-6, confirming their adjacency, and potentially a weaker cross-peak between H-5 and H-3, confirming their connectivity across four bonds. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the protonated carbons (C-3, C-5, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is particularly crucial for assigning the quaternary carbons. For instance, H-3 would show a correlation to C-2 and C-4, while H-5 would show a correlation to C-4 and C-6, thus confirming the substitution pattern of the pyridine ring. plos.org

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the solid-state structure of a crystalline material like this compound. It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Analysis of Crystal Packing and Intermolecular Interactions

Single-crystal XRD analysis can reveal the detailed coordination environment of the sodium cation and the 2-chloropyridine-4-thiolate anion. In the solid state, ionic interactions between the Na⁺ cation and the negatively charged sulfur atom of the thiolate would be a primary organizing force. Additionally, the sodium ion may coordinate to the nitrogen atom of the pyridine ring.

Halogen Bonds: Potential interactions between the chlorine atom (as a halogen bond donor) and the nitrogen or sulfur atoms of neighboring molecules.

Hydrogen Bonds: Weak C-H···S, C-H···N, or C-H···Cl hydrogen bonds can further stabilize the crystal structure.

π-π Stacking: The aromatic pyridine rings may stack on top of each other, contributing to the stability of the lattice through van der Waals forces.

The analysis of these interactions is fundamental to crystal engineering, as the packing arrangement can influence physical properties such as solubility and stability. iucr.org

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of this compound could arise from variations in crystallization conditions such as solvent, temperature, or pressure. Each polymorph would have a unique crystal lattice and, consequently, a distinct powder X-ray diffraction (PXRD) pattern.

PXRD is the primary technique used to identify and differentiate between polymorphs. Each crystalline form will produce a characteristic diffractogram with peaks at specific 2θ angles. The study of polymorphism is critical in the pharmaceutical and materials sciences because different polymorphs of the same compound can exhibit different physical properties, including melting point, dissolution rate, and stability. Therefore, controlling the polymorphic form is essential for ensuring product consistency.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and analyzing the bonding within this compound. The spectra are largely interpreted based on the predominant 2-chloro-1H-pyridine-4-thione tautomer, as the thione form is generally more stable in related heterocyclic compounds. researchgate.netresearchgate.net The vibrational modes can be assigned by comparing the experimental spectra with data from similar structures, such as pyridine, substituted pyridines, and other pyridinethiones. nih.govsigmaaldrich.commdpi.com

The key vibrational frequencies are associated with the stretching and bending of specific bonds, including the C=S (thione) group, the N-H bond, the C-Cl bond, and the various modes of the pyridine ring.

Infrared (IR) Spectroscopy:

In the IR spectrum, the presence of the thione tautomer is strongly indicated by the characteristic absorption bands. The N-H stretching vibration typically appears as a broad band in the region of 3100-3000 cm⁻¹. The C=S stretching vibration, a key marker for the thione form, is expected to be observed in the 1100-1050 cm⁻¹ range. Vibrations associated with the pyridine ring, including C-C and C-N stretching, occur in the 1600-1400 cm⁻¹ region. The C-Cl stretching frequency is typically found in the lower wavenumber region, around 700-600 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The pyridine ring vibrations are often strong and well-defined in the Raman spectrum. The symmetric ring breathing mode, a characteristic feature for pyridines, is expected near 1000 cm⁻¹. The C=S stretching vibration also gives a noticeable Raman signal. Due to the molecule's symmetry and the polarizability changes during vibrations, some modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa.

Interactive Data Table: Vibrational Spectroscopy Data for Sodium 2-chloro-1H-pyridine-4-thionate

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Assignment |

| ν(N-H) | ~3050 (broad) | - | N-H stretching |

| ν(C-H) | ~3000-2900 | ~3000-2900 | Aromatic C-H stretching |

| Ring vibrations | ~1580, 1470, 1410 | ~1585, 1475 | C=C and C=N stretching |

| δ(N-H) | ~1520 | - | N-H in-plane bending |

| ν(C=S) | ~1085 | ~1085 | C=S stretching |

| Ring breathing | - | ~995 | Symmetric ring stretching |

| ν(C-Cl) | ~650 | ~650 | C-Cl stretching |

Note: The data presented in this table are representative and have been inferred from spectroscopic studies of structurally related compounds.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Molecular Orbital Elucidation

Electronic spectroscopy, particularly UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic structure and transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the resulting spectrum is characteristic of the molecule's chromophore.

UV-Vis Spectroscopy:

The UV-Vis spectrum of Sodium 2-chloro-1H-pyridine-4-thionate is expected to show distinct absorption bands corresponding to π→π* and n→π* transitions. The pyridine ring, along with the thione group, constitutes the principal chromophore. Based on studies of similar pyridinethione derivatives, two main absorption bands are anticipated. researchgate.netnist.gov

A high-energy band, typically observed below 300 nm, can be attributed to the π→π* transitions within the aromatic pyridine ring system. A lower-energy band, appearing in the range of 330-360 nm, is characteristic of the n→π* transition associated with the non-bonding electrons of the sulfur atom in the C=S group. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity.

Fluorescence Spectroscopy:

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While many aromatic compounds fluoresce, the emissive properties of this compound are not extensively documented. In many heterocyclic thiones, fluorescence can be weak or quenched due to efficient intersystem crossing to the triplet state. However, if fluorescence does occur, the emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift). The excitation wavelength for obtaining a fluorescence spectrum would typically be set at the maximum of one of the absorption bands. The combination of UV-Vis and fluorescence spectroscopy can provide a more complete picture of the electronic energy levels and de-excitation pathways of the molecule. biocompare.com

Interactive Data Table: Electronic Spectroscopy Data for Sodium 2-chloro-1H-pyridine-4-thionate

| Spectroscopic Parameter | Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| λmax,1 (UV-Vis) | ~280 | ~15,000 | π→π |

| λmax,2 (UV-Vis) | ~345 | ~8,000 | n→π |

| λem (Fluorescence) | Not Reported | - | - |

Note: The data presented in this table are representative and have been inferred from spectroscopic studies of structurally related compounds.

Computational and Theoretical Chemistry of Sodium 2 Chloropyridine 4 Thiolate

Quantum Mechanical Studies (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are workhorses in modern computational chemistry for studying pyridine (B92270) derivatives. These approaches solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn allows for the prediction of a wide range of chemical properties. For Sodium 2-chloropyridine-4-thiolate, these studies typically focus on the 2-chloropyridine-4-thiolate anion, as the sodium ion is often treated as a simple counter-ion with primarily electrostatic interactions.

DFT functionals such as M06-2X have been effectively used to explore the properties of similar heterocyclic systems. nih.gov Such studies are crucial for understanding the molecule's inherent reactivity, which is influenced by factors like the electron-withdrawing nature of the 2-chloro substituent and the electronic effects of the thiolate group at the 4-position. mdpi.com

The electronic behavior of 2-chloropyridine-4-thiolate is governed by the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Molecular Orbitals : In the 2-chloropyridine-4-thiolate anion, the HOMO is expected to be primarily localized on the electron-rich sulfur atom of the thiolate group, with significant contribution from the π-system of the pyridine ring. This indicates that the initial site of electrophilic attack would be the sulfur atom. Conversely, the LUMO is likely to be a π* antibonding orbital distributed across the pyridine ring, making the ring susceptible to nucleophilic attack. The chlorine atom at the 2-position acts as an electron-withdrawing group through inductive effects, which lowers the energy of the LUMO and can influence the regioselectivity of reactions. mdpi.com

| Parameter | Predicted Value (eV) | Notes |

| HOMO Energy | -2.5 to -3.5 | Primarily localized on the thiolate group, indicating high potential for electron donation. |

| LUMO Energy | +0.5 to +1.5 | Distributed over the π* system of the pyridine ring, influenced by the electron-withdrawing Cl atom. |

| HOMO-LUMO Gap | 3.0 to 5.0 | A smaller gap suggests higher reactivity. |

Charge Distribution and Electrostatic Potential : The chlorine atom inductively withdraws electron density, polarizing the C2-Cl bond and creating a partial positive charge (δ+) on the C2 carbon and a partial negative charge (δ-) on the chlorine. The thiolate group (S⁻), however, is a powerful electron-donating group, significantly increasing the electron density at the C4 position and across the ring through resonance. The nitrogen atom in the pyridine ring also acts as an electron-withdrawing center. An electrostatic potential map would visually represent these features, showing a region of high negative potential around the sulfur and nitrogen atoms, indicating their favorability for interacting with cations like Na⁺ or other electrophiles.

QM calculations are instrumental in predicting spectroscopic data, which can aid in the interpretation of experimental results. For instance, vibrational frequencies from IR and Raman spectroscopy can be calculated, and NMR chemical shifts can be predicted to help assign peaks in experimental spectra.

Conformational analysis is particularly important for understanding the molecule's three-dimensional structure and its interactions. For pyridine derivatives, computational studies can reveal the most stable arrangement of substituents. mdpi.com In the case of 2-chloropyridine-4-thiolate, studies would explore the rotational barrier around the C4-S bond and the potential for different puckering conformations of the pyridine ring, although it is largely planar. Theoretical studies on similar molecules, like 4-chloroproline, have shown that conformational preferences can be highly dependent on the environment (gas phase vs. solvent). nih.gov For instance, in an aqueous solution, the interaction with water molecules can stabilize one conformer over another. nih.gov Computational analysis of related pyridine complexes has demonstrated the existence of distinct conformers, such as those with coplanar or nearly orthogonal pyridine ligands, which could be identified through methods like solid-state NMR spectroscopy in concert with theoretical calculations. mdpi.com

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While QM studies are excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations are used to model the atomistic behavior of molecules over time. MD simulations can provide critical insights into the dynamic nature of this compound in a solution, which is its typical state in many applications.

By simulating the molecule in a box of solvent molecules (e.g., water), MD can be used to:

Analyze Solvation Shells : Determine the structure and dynamics of solvent molecules surrounding the thiolate anion and the sodium counter-ion.

Study Ion Pairing : Investigate the dynamic equilibrium between contact ion pairs (where Na⁺ is directly associated with the thiolate), solvent-separated ion pairs, and free ions.

Observe Conformational Dynamics : Track the flexibility of the molecule, including the rotation around single bonds, over time.

Advanced MD techniques often employ force fields derived from quantum mechanics or, more recently, from machine learning to achieve higher accuracy. sciopen.comnih.gov These simulations are crucial for understanding how the solvent environment modulates the reactivity and interactions of the compound.

Reaction Pathway Modeling and Transition State Characterization

A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, this could involve modeling its synthesis or its subsequent reactions, such as nucleophilic substitution at the C2 position. Computational studies on related 2-chloropyridines have been used to understand unexpected regioselectivity and to scout for optimal synthetic pathways. mdpi.com

This modeling involves:

Mapping the Potential Energy Surface (PES) : Calculating the energy of the system as the reactants transform into products.

Locating Stationary Points : Identifying the energy minima corresponding to reactants, products, and intermediates, as well as the first-order saddle points corresponding to transition states (TS).

Characterizing Transition States : Analyzing the geometry and vibrational frequencies of the TS to confirm it represents the true barrier for the reaction. A single imaginary frequency corresponds to the motion along the reaction coordinate.

Calculating Reaction Barriers : The energy difference between the reactants and the transition state determines the activation energy, providing a quantitative prediction of the reaction rate.

Such studies can explain, for example, why a reaction occurs at a specific position on the pyridine ring and can help in designing reaction conditions to favor a desired product. mdpi.com

Machine Learning Approaches in Predicting Reactivity and Ligand Design

The integration of machine learning (ML) with computational chemistry has opened new frontiers in chemical research. valencelabs.comnih.gov For compounds like this compound, which can act as a ligand in coordination complexes, ML offers powerful predictive capabilities. nih.gov

Key applications include:

Predicting Reactivity and Properties : ML models, such as graph neural networks (GNNs) or random forests, can be trained on large datasets of known molecules to predict properties like reactivity, solubility, or binding affinity for new, un-synthesized compounds. nih.govmdpi.com This approach, often part of a Quantitative Structure-Activity Relationship (QSAR) study, can rapidly screen virtual libraries of pyridine-thiolate derivatives to identify candidates with desired characteristics. nih.gov

Ligand Design : Generative ML models can design novel ligands de novo. nih.gov By learning the underlying rules of chemical structure and bonding from existing data, these models can propose new molecules that are optimized for a specific purpose, such as binding to a particular metal ion or protein active site.

Developing Accurate Force Fields : ML is used to create highly accurate force fields for MD simulations. sciopen.com These ML-based force fields can capture complex quantum mechanical interactions with greater fidelity than traditional force fields, enabling more realistic and predictive simulations of large molecular systems. sciopen.com

These machine learning techniques are transforming materials and drug discovery, allowing researchers to navigate the vast chemical space more efficiently and design new functional molecules with greater precision. valencelabs.commdpi.com

Derivatization and Functionalization Strategies

Regioselective Functionalization of the Pyridine (B92270) Ring System

The functionalization of the pyridine ring of 2-chloropyridine (B119429) derivatives can be directed to specific positions, a concept known as regioselectivity. Studies have shown that the 2-chloro substituent has a significant influence on the regioselectivity of metalation reactions. For instance, while some reactions on 2-chloropyridines lead to functionalization at the 3-position, the use of a BuLi-LiDMAE superbase has been shown to promote an unprecedented regioselective C-6 lithiation of 2-chloropyridine. researchgate.net This allows for the introduction of various electrophiles at the C-6 position, providing access to a range of 6-functionalized 2-chloropyridines.

Furthermore, the 4,5-regioselective functionalization of 2-chloropyridines has been identified as a key strategy in the total synthesis of natural products like (+)-floyocidin B. mdpi.com This approach utilizes the differential reactivity of the positions on the pyridine ring to introduce substituents in a controlled manner. mdpi.com For example, 2-chloro-4,5-dibromopyridine and 4-bromo-2-chloro-5-iodopyridine (B12510570) have been used as versatile starting materials for creating orthogonally functionalized pyridine derivatives. mdpi.com

Modifications at the Thiolate Sulfur Atom (e.g., S-Alkylation, S-Oxidation)

The thiolate sulfur atom is a primary site for modification due to its high nucleophilicity.

S-Alkylation: The thiolate readily undergoes S-alkylation reactions with various electrophiles. For example, reaction with 3-bromopropanamine leads to the corresponding 2-[(3-aminopropyl)-sulfanyl] derivative. nih.gov This type of reaction is fundamental in constructing more complex molecules and in attaching the pyridine scaffold to other moieties.

S-Oxidation: The thiol group can be oxidized to form sulfoxides and sulfones. rsc.org For instance, treatment with meta-chloroperoxybenzoic acid (m-CPBA) can selectively oxidize the sulfur atom. rsc.org This transformation is significant as it can modulate the electronic properties and biological activity of the resulting compounds. The thiol group is also prone to oxidation under ambient conditions, forming disulfides.

| Reaction Type | Reagent Example | Product Type | Reference |

| S-Alkylation | 3-bromopropanamine | 2-[(3-aminopropyl)-sulfanyl] derivative | nih.gov |

| S-Oxidation | m-CPBA | Sulfoxide, Sulfone | rsc.org |

| Dimerization | Air (ambient) | Disulfide |

Transformations Involving the Chloro Substituent (e.g., Cross-Coupling, Reduction)

The chlorine atom at the 2-position of the pyridine ring is susceptible to various transformations, particularly nucleophilic substitution and cross-coupling reactions.

Cross-Coupling Reactions: The chloro group can be displaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, for example, by reacting with thiophen-2-ylboronic acid to yield 2-chloro-4-(thiophen-2-yl)pyridine. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has also been developed, providing a method for synthesizing 2-alkylated pyridines. nih.gov These reactions are powerful tools for creating complex molecular structures.

Reduction: The chloro substituent can be removed through reduction reactions.

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles. The reactivity of 2-chloropyridine in nucleophilic substitution is significantly higher than that of chlorobenzene (B131634). For example, 4-chloropyridine (B1293800) reacts with sodium methoxide (B1231860) approximately 230 million times faster than chlorobenzene at 50 °C. vaia.com This enhanced reactivity is attributed to the formation of a more stable ionic intermediate where the negative charge is located on the nitrogen atom, thereby lowering the activation energy of the reaction. vaia.com

| Reaction Type | Catalyst/Reagent | Product Type | Reference |

| Suzuki-Miyaura Coupling | Pd(PPh3)4 or Pd(OAc)2 | C-C coupled product | |